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Kinase Selectivity Profile of MAP855: A
Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of MAP855, a potent and

selective MEK1/2 inhibitor, against a panel of other kinases. The data presented is based on

findings from the primary research publication, "Discovery of MAP855, an Efficacious and

Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action"[1][2][3].

Executive Summary
MAP855 is an ATP-competitive inhibitor of MEK1/2 with high potency.[1] Kinase selectivity

profiling demonstrates that MAP855 is highly selective for its primary targets, MEK1 and MEK2,

with minimal inhibition of a broad range of other kinases at a concentration of 1 µM. This high

degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic

for a therapeutic candidate.

Data Presentation: Kinase Selectivity of MAP855
The following table summarizes the kinase selectivity of MAP855 against a panel of 468

kinases. The data represents the percentage of inhibition at a 1 µM concentration of MAP855.
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Kinase Family % Inhibition @ 1µM

MEK1 (MAP2K1) STE 100

MEK2 (MAP2K2) STE 99

AAK1 Other <10

ABL1 TK <10

ABL2 TK <10

... ... ...

A complete list of the 468

kinases tested is available in

the supporting information of

the source publication.

Table 1: Kinase selectivity profiling of MAP855 against a panel of 468 kinases. The percentage

of inhibition was determined at a concentration of 1 µM.

Experimental Protocols
The kinase selectivity profiling of MAP855 was performed using the LanthaScreen™ Eu Kinase

Binding Assay.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)

competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of

interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. The

close proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET

signal. When a test compound (e.g., MAP855) competes with the tracer for the ATP binding

site, the FRET signal is reduced. The decrease in FRET is proportional to the binding affinity of

the test compound.

Procedure:

Reagents:

Kinase protein (tagged, e.g., with GST)
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LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

Alexa Fluor™ labeled Kinase Tracer

Test compound (MAP855)

Assay buffer

Assay Plate Preparation:

Test compounds are serially diluted in DMSO and then diluted in assay buffer.

A mixture of the kinase and the Eu-labeled antibody is prepared.

The tracer is diluted in assay buffer.

Assay Protocol:

The test compound, kinase/antibody mixture, and tracer are added to the wells of a

microplate.

The plate is incubated at room temperature to allow the binding reaction to reach

equilibrium.

Data Acquisition:

The TR-FRET signal is measured using a plate reader capable of detecting the emission

from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm)

after excitation at ~340 nm.

The emission ratio (665 nm / 620 nm) is calculated.

Data Analysis:

The percentage of inhibition is calculated by comparing the emission ratio in the presence

of the test compound to the controls (no inhibitor and a known potent inhibitor).

IC50 values can be determined by fitting the concentration-response data to a sigmoidal

dose-response curve.
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Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
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Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by MAP855.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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